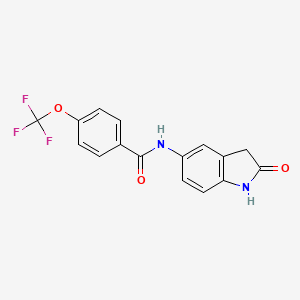

N-(2-oxoindolin-5-yl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O3/c17-16(18,19)24-12-4-1-9(2-5-12)15(23)20-11-3-6-13-10(7-11)8-14(22)21-13/h1-7H,8H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMSYRLGENCWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxoindolin-5-yl)-4-(trifluoromethoxy)benzamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an o-nitrobenzylamine derivative, under reducing conditions.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethoxybenzene and appropriate catalysts.

Formation of the Benzamide Moiety: The final step involves the coupling of the indolinone core with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-oxoindolin-5-yl)-4-(trifluoromethoxy)benzamide can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethoxy group, to introduce various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(2-oxoindolin-5-yl)-4-(trifluoromethoxy)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors.

Medicine: The compound is being studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target receptor and the biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Structural and Functional Comparison of Benzamide Derivatives

*Note: The 2-oxoindolin moiety may enhance metabolic stability compared to indole derivatives due to reduced susceptibility to oxidative degradation .

Key Findings from Comparative Studies

Substituent Effects on Enzyme Inhibition

- Trifluoromethoxy vs. Trifluoromethyl : In MAO-B inhibitors, the 4-(trifluoromethoxy) group (3t) demonstrates superior activity (IC₅₀: 0.8 µM) compared to the 4-(trifluoromethyl) analogue (3v; IC₅₀: 1.2 µM), likely due to enhanced electron-withdrawing effects and optimal steric fit .

- Indole vs. 2-Oxoindoline : The 2-oxoindoline scaffold in the target compound may improve solubility and reduce cytotoxicity compared to unmodified indoles, as seen in analogues like GNF-2-deg-BUMP, which uses an indoline core for improved pharmacokinetics .

Pharmacokinetic Considerations

- Metabolic Stability : The trifluoromethoxy group resists oxidative metabolism better than methoxy or methyl groups, as evidenced by its prevalence in agrochemicals (e.g., triflumuron) and pharmaceuticals .

Biological Activity

N-(2-oxoindolin-5-yl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound features a unique structure that includes an indolinone core and a trifluoromethoxy group. The synthesis typically involves several steps:

- Formation of the Indolinone Core : This is achieved through cyclization reactions of suitable precursors under reducing conditions.

- Introduction of the Trifluoromethoxy Group : This group is incorporated via nucleophilic substitution reactions.

- Formation of the Benzamide Moiety : The final step involves coupling the indolinone with a benzoyl chloride derivative.

This compound's trifluoromethoxy group enhances its lipophilicity, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity.

- Receptor Modulation : It may act as an agonist or antagonist depending on the receptor type and biological context, influencing various signaling pathways.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties:

- Inhibition of c-MET and SMO : It has been identified as a multitargeting agent that inhibits both c-MET and Smoothened (SMO) pathways, which are often dysregulated in non-small cell lung cancer (NSCLC). This dual inhibition is particularly relevant for overcoming resistance to EGFR-targeted therapies .

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | c-MET | 8.1 |

| This compound | SMO | 0.060 |

Anti-inflammatory Potential

The compound is also being investigated for its anti-inflammatory effects, suggesting a broader therapeutic scope beyond oncology. Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

Case Studies

- NSCLC Models : In vitro studies have demonstrated that derivatives of this compound can effectively reduce cell proliferation in gefitinib-resistant NSCLC models, indicating potential for clinical application in resistant cancer types .

- Cytotoxicity Assays : Cytotoxic evaluation against various cancer cell lines (e.g., MCF7 for breast cancer and HT29 for colon cancer) has shown significant inhibitory effects, reinforcing its role as a potential anticancer agent .

Q & A

Q. What are the optimal synthetic routes for N-(2-oxoindolin-5-yl)-4-(trifluoromethoxy)benzamide, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of indole derivatives with benzoyl chlorides. For example, a related compound, N-(benzyloxy)-4-(trifluoromethyl)benzamide, was synthesized via a two-step process: (1) reaction of O-benzyl hydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride in dichloromethane (DCM) using sodium carbonate as a base, followed by (2) purification via silica gel chromatography . Key considerations:

- Hazard Analysis : Conduct risk assessments for reagents (e.g., sodium pivalate, trichloroisocyanuric acid) and intermediates, as some anomeric amides exhibit mutagenicity .

- Purification : Use gradient elution in silica gel chromatography (e.g., hexane/ethyl acetate) to isolate the product .

- Yield Optimization : Scale-dependent adjustments (e.g., 125 mmol scale) and inert atmosphere (N₂/Ar) improve reproducibility .

Q. Which spectroscopic and analytical techniques are critical for characterizing This compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions. For instance, a related benzamide showed δ 10.15 ppm (NH) and δ 7.04 ppm (aromatic protons) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated: 399.1069; found: 399.1058) .

- Melting Point : Determine purity (e.g., 129.3–131.3°C for a structural analog) .

- LC-MS : Monitor reaction progress and assess purity (>98%) .

Advanced Research Questions

Q. How can researchers assess and mitigate mutagenic risks associated with This compound?

- Methodological Answer :

- Ames II Testing : Evaluate mutagenicity using Salmonella typhimurium strains. A related anomeric amide showed lower mutagenicity than benzyl chloride, but precautions (ventilation, PPE) are still advised .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to reduce electrophilic reactivity .

Q. How can low yields in coupling reactions (e.g., indole-benzamide conjugation) be addressed during synthesis?

- Methodological Answer :

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) or Mn-mediated reductive transamidation for C–N bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Temperature Control : Maintain 0–5°C during acyl chloride additions to prevent side reactions .

Q. What strategies improve the pharmacokinetic profile of This compound for therapeutic applications?

- Methodological Answer :

- Trifluoromethoxy Group : Enhances metabolic stability and lipophilicity, as seen in analogs targeting kinases (e.g., Bcr-Abl inhibitors) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .

- In Silico Modeling : Use QSAR to predict ADME properties and optimize logP values .

Q. How should researchers resolve contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

- Assay Validation : Standardize cell lines (e.g., HEK293 for kinase inhibition) and control for off-target effects .

- Redox Stability Testing : Assess compound degradation under assay conditions (e.g., DMSO stock stability) .

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Data Contradiction Analysis

Q. Why do yields vary significantly when synthesizing analogs with trifluoromethoxy substituents?

- Key Factors :

- Steric Hindrance : Bulky groups (e.g., trifluoromethoxy) slow nucleophilic attack during coupling .

- Intermediate Stability : Some intermediates (e.g., N-benzyloxy amides) decompose upon heating, requiring low-temperature storage .

- Solutions :

- Use flow chemistry for exothermic reactions .

- Replace unstable intermediates with tert-butyl carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.